molecular formula C15H15N3O2 B7648465 1-benzyl-3-methyl-5-oxo-N-prop-2-ynyl-4H-pyrazole-4-carboxamide

1-benzyl-3-methyl-5-oxo-N-prop-2-ynyl-4H-pyrazole-4-carboxamide

Cat. No. B7648465
M. Wt: 269.30 g/mol
InChI Key: VJIWTURSVXGJTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzyl-3-methyl-5-oxo-N-prop-2-ynyl-4H-pyrazole-4-carboxamide, also known as BAY 11-7082, is a synthetic small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. BAY 11-7082 has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in the regulation of immune responses, inflammation, and cell survival.

Mechanism of Action

1-benzyl-3-methyl-5-oxo-N-prop-2-ynyl-4H-pyrazole-4-carboxamide 11-7082 inhibits the activity of NF-κB by blocking the phosphorylation and degradation of its inhibitor, IκBα. NF-κB is a transcription factor that regulates the expression of genes involved in immune responses, inflammation, and cell survival. Inhibition of NF-κB by this compound 11-7082 leads to the downregulation of pro-inflammatory cytokines and chemokines, as well as the upregulation of anti-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound 11-7082 has been shown to have various biochemical and physiological effects. In cancer research, this compound 11-7082 has been shown to induce apoptosis, inhibit angiogenesis, and sensitize cancer cells to chemotherapy and radiation therapy. In inflammation research, this compound 11-7082 has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, as well as the migration of immune cells to the site of inflammation. This compound 11-7082 has also been shown to have anti-oxidant and anti-fibrotic effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-benzyl-3-methyl-5-oxo-N-prop-2-ynyl-4H-pyrazole-4-carboxamide 11-7082 in lab experiments is its specificity for NF-κB inhibition. This compound 11-7082 has been shown to selectively inhibit the activity of NF-κB without affecting other transcription factors. However, one of the limitations of using this compound 11-7082 is its potential toxicity. This compound 11-7082 has been shown to induce cell death in some cell types at high concentrations.

Future Directions

There are several future directions for the research on 1-benzyl-3-methyl-5-oxo-N-prop-2-ynyl-4H-pyrazole-4-carboxamide 11-7082. One direction is to investigate the potential use of this compound 11-7082 in combination with other therapies, such as chemotherapy and radiation therapy, for the treatment of cancer. Another direction is to study the potential use of this compound 11-7082 in the treatment of autoimmune disorders, such as rheumatoid arthritis and multiple sclerosis. Additionally, further research is needed to understand the potential toxicity of this compound 11-7082 and to develop safer and more effective inhibitors of NF-κB.

Synthesis Methods

The synthesis of 1-benzyl-3-methyl-5-oxo-N-prop-2-ynyl-4H-pyrazole-4-carboxamide 11-7082 involves a multi-step process that begins with the reaction of 3-methyl-1-phenyl-5-pyrazolone with propargyl bromide to form N-prop-2-ynyl-3-methyl-1-phenyl-5-pyrazolone. This intermediate is then reacted with benzylamine to form 1-benzyl-3-methyl-5-pyrazolone. The final step involves the reaction of 1-benzyl-3-methyl-5-pyrazolone with chloroacetyl chloride to form this compound 11-7082.

Scientific Research Applications

1-benzyl-3-methyl-5-oxo-N-prop-2-ynyl-4H-pyrazole-4-carboxamide 11-7082 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer research, this compound 11-7082 has been shown to inhibit the growth of cancer cells and sensitize them to chemotherapy and radiation therapy. Inflammation is a key factor in the pathogenesis of various diseases, and this compound 11-7082 has been shown to inhibit inflammation by blocking the activation of NF-κB. This compound 11-7082 has also been studied for its potential use in autoimmune disorders, such as rheumatoid arthritis and multiple sclerosis.

properties

IUPAC Name

1-benzyl-3-methyl-5-oxo-N-prop-2-ynyl-4H-pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2/c1-3-9-16-14(19)13-11(2)17-18(15(13)20)10-12-7-5-4-6-8-12/h1,4-8,13H,9-10H2,2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJIWTURSVXGJTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1C(=O)NCC#C)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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